REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:15])[NH:6][CH:7]=[N:8]2.[Mg+2].[Br-].[Br-]>N1C=CC=CC=1>[OH:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:15])[NH:6][CH:7]=[N:8]2 |f:1.2.3|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(NC=NC2=CC(=C1)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Br-].[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After solvent was evaporated under reduced pressure, to the residue
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Type
|
ADDITION
|
Details
|
was added a solution of AcOH (10 mL) in water (50 mL)
|
Type
|
CUSTOM
|
Details
|
A solid was precipitated
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum with P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(NC=NC2=CC(=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.398 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |